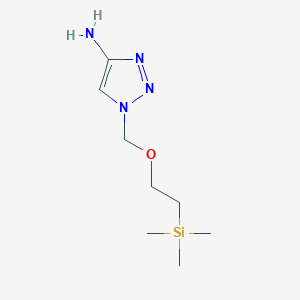
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
The synthesis of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine typically involves the use of 1,2,4-triazole as a starting material. One common method includes the reaction of 1,2,4-triazole with 2-(trimethylsilylethoxymethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles .
Applications De Recherche Scientifique
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block in drug discovery.
1,2,4-Triazole: Widely used in pharmaceuticals, including antifungal agents like fluconazole and itraconazole.
3-Amino-1,2,4-triazole: Used in the synthesis of various biologically active compounds
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H18N4OSi |
|---|---|
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethoxymethyl)triazol-4-amine |
InChI |
InChI=1S/C8H18N4OSi/c1-14(2,3)5-4-13-7-12-6-8(9)10-11-12/h6H,4-5,7,9H2,1-3H3 |
Clé InChI |
LRCVPFDJBGKGQX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


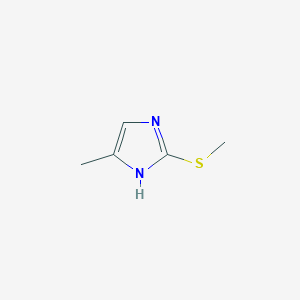

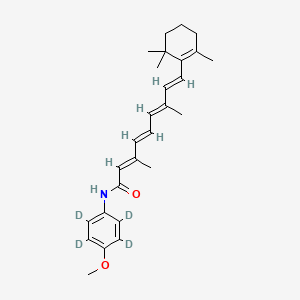
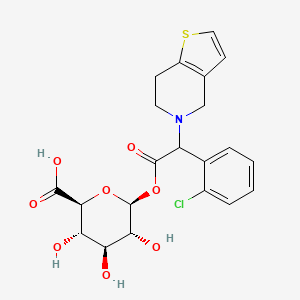

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
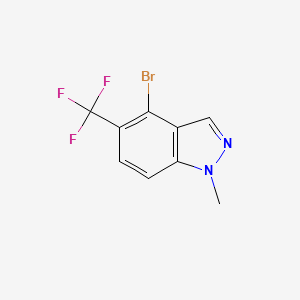
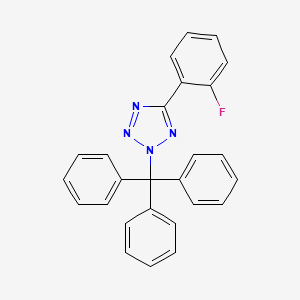
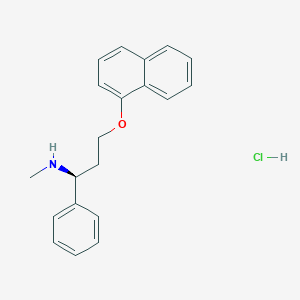
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)
![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
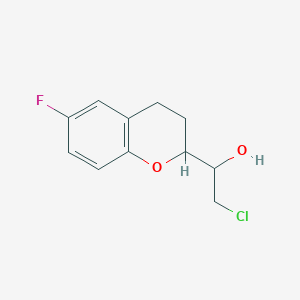
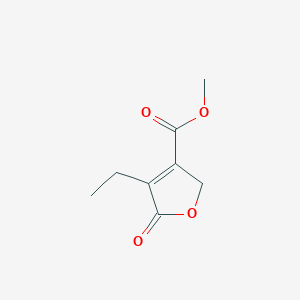
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
